4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide
Overview
Description
4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C13H12BrN3O3S and a molecular weight of 370.23 g/mol It is characterized by the presence of a bromine atom, a hydrazinecarbonyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of Hydrazinecarbonyl Group:
Sulfonamide Formation: The final step involves the formation of the sulfonamide group.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways . The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells, thereby exerting anticancer effects .
Comparison with Similar Compounds
4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide can be compared with other similar compounds, such as:
- 4-bromo-N-[4-(aminocarbonyl)phenyl]benzene-1-sulfonamide
- 4-bromo-N-[4-(methylcarbonyl)phenyl]benzene-1-sulfonamide
These compounds share similar structural features but differ in the functional groups attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S/c14-10-3-7-12(8-4-10)21(19,20)17-11-5-1-9(2-6-11)13(18)16-15/h1-8,17H,15H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMWNNPETITMMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368087 | |
Record name | 4-Bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59256-25-6 | |
Record name | 4-[[(4-Bromophenyl)sulfonyl]amino]benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59256-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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